molecular formula C11H9NO3 B6229122 methyl 8-hydroxyquinoline-3-carboxylate CAS No. 911109-17-6

methyl 8-hydroxyquinoline-3-carboxylate

Cat. No.: B6229122
CAS No.: 911109-17-6
M. Wt: 203.2
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Description

Methyl 8-hydroxyquinoline-3-carboxylate (CAS 911109-17-6) is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It belongs to the 8-hydroxyquinoline (8-HQ) family, a privileged scaffold in medicinal chemistry and chemical research known for its versatile metal-chelating properties and diverse biological activities . The 8-hydroxyquinoline core is a monoprotic bidentate chelator, capable of forming stable complexes with various metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺ . This metal-chelating ability is the foundation for many of its research applications, which include investigating neuroprotection, anticancer mechanisms, and antimicrobial activity . While research on this specific 3-carboxylate ester is evolving, derivatives of 8-hydroxyquinoline have demonstrated significant antimicrobial properties in studies, acting as excellent models for developing new antibacterial agents with synergetic pharmacophore sites . Furthermore, 8-HQ derivatives are explored in other fields, such as the development of antiviral agents and organic light-emitting diodes (OLEDs) . The methyl carboxylate group at the 3-position offers a site for further chemical modification, making this compound a valuable building block for synthesizing more complex molecules for various research endeavors . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

CAS No.

911109-17-6

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Synthesis and Characterization

The synthesis of quinoline (B57606) derivatives is often achieved through established named reactions. One of the most common methods for preparing 4-hydroxyquinoline-3-carboxylic acid esters is the Gould-Jacobs reaction. wikipedia.orgasianpubs.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a thermal cyclization. wikipedia.org

In the context of methyl 8-hydroxyquinoline-3-carboxylate, a plausible synthetic route would involve the reaction of 2-aminophenol (B121084) with dimethyl methoxymethylenemalonate. The initial condensation would be followed by a high-temperature cyclization, likely in a high-boiling solvent such as diphenyl ether, to yield the quinoline ring system. asianpubs.org Subsequent purification would be necessary to isolate the desired product.

While specific spectroscopic data for this compound is not extensively reported in readily available literature, characterization would typically involve the following techniques:

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the compound.

IR (Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl (-OH), carbonyl (C=O) of the ester, and the aromatic C-H and C=C bonds. The IR spectrum of 8-hydroxyquinoline (B1678124) itself shows characteristic bands for the phenolic -OH stretching. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Reactivity and Mechanistic Studies of Methyl 8 Hydroxyquinoline 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

The 8-hydroxyquinoline (B1678124) scaffold is susceptible to various chemical modifications, including electrophilic aromatic substitution and nucleophilic substitution reactions. researchgate.net The presence of the hydroxyl group activates the benzene ring towards electrophilic attack, while the pyridine (B92270) ring's electron-deficient nature influences its reactivity.

While specific studies on methyl 8-hydroxyquinoline-3-carboxylate are limited, the general reactivity of 8-hydroxyquinoline (8-HQ) provides a strong basis for understanding its behavior. The hydroxyl group at C-8 is a powerful activating group, directing electrophiles primarily to the 5- and 7-positions of the benzene ring. scispace.com Typical electrophilic substitution reactions that 8-HQ undergoes include halogenation, nitration, and sulfonation. nih.gov For instance, bromination of 8-HQ readily yields 5,7-dibromo-8-hydroxyquinoline. nih.gov It is anticipated that this compound would undergo similar regioselective substitutions on the benzene portion of the quinoline (B57606) ring. The methoxycarbonyl group at the 3-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but would not significantly hinder substitution on the activated benzene ring.

Nucleophilic substitution reactions on the 8-hydroxyquinoline core are less common unless a suitable leaving group is present. However, derivatives can be synthesized to facilitate such reactions. For example, a chloro group can be introduced at the 4-position, which can then be displaced by various nucleophiles. In one study, 4-chloro-8-tosyloxyquinoline was reacted with nitrogen and sulfur nucleophiles to produce 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.net While this example involves a protected hydroxyl group, it demonstrates the potential for nucleophilic substitution on the quinoline ring system. The reactivity of this compound in nucleophilic aromatic substitution would likely require prior functionalization to introduce a good leaving group.

Ligand Binding Reactivity and Chelation Mechanisms

A defining characteristic of 8-hydroxyquinoline and its derivatives is their exceptional ability to act as chelating agents for a wide array of metal ions. researchgate.netnih.govtandfonline.com The geometry of the 8-hydroxyquinoline molecule, with the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in close proximity, allows for the formation of stable five-membered chelate rings with metal cations. scispace.comresearchgate.net This chelation typically involves the deprotonation of the hydroxyl group, forming a bidentate ligand that coordinates to the metal center through both the nitrogen and oxygen atoms. scispace.comscirp.org

This compound retains this crucial N,O-bidentate chelation motif. The ester group at the 3-position can influence the electronic properties of the quinoline system and, consequently, the stability and properties of the resulting metal complexes. The formation of metal complexes with 8-hydroxyquinoline derivatives often leads to a significant enhancement of fluorescence, a property that is exploited in the development of fluorescent chemosensors for metal ion detection. scispace.comrroij.com

The chelation process can be represented by the general equilibrium:

Mn+ + x(8-HQ-R) ⇌ M(8-Q-R)x+ + xH+

Where Mn+ is a metal ion, 8-HQ-R is the 8-hydroxyquinoline derivative ligand, and 8-Q-R is the deprotonated ligand. The stoichiometry (x) of the complex depends on the coordination number and charge of the metal ion. For many divalent and trivalent metal ions, complexes with a 1:2 or 1:3 metal-to-ligand ratio are common, leading to the formation of neutral or charged complexes. scispace.comscirp.org For example, aluminum forms a well-known stable 1:3 complex, Alq3 (tris(8-hydroxyquinolinato)aluminum), which is widely used in organic light-emitting diodes (OLEDs). scirp.org

The stability of the metal complexes is influenced by factors such as the nature of the metal ion, the pH of the medium, and the substituents on the quinoline ring. nih.gov Electron-withdrawing groups can affect the pKa of the hydroxyl proton and the basicity of the nitrogen atom, thereby modulating the binding affinity for different metal ions.

Examples of Metal Ions Chelated by 8-Hydroxyquinoline Derivatives
Metal IonTypical Coordination NumberResulting Complex GeometryReference
Cu(II)4Square Planar scirp.org
Zn(II)4 or 6Tetrahedral or Octahedral scispace.com
Al(III)6Octahedral scirp.org
Fe(III)6Octahedral researchgate.net
Ni(II)6Octahedral scirp.org
Co(II)6Octahedral scirp.org

Hydrolysis and Transesterification Reactions of the Ester Group

The methyl carboxylate group at the 3-position of the quinoline ring is susceptible to hydrolysis and transesterification reactions, which are characteristic reactions of esters. organic-chemistry.org

Hydrolysis is the cleavage of the ester bond by reaction with water to yield the corresponding carboxylic acid (8-hydroxyquinoline-3-carboxylic acid) and methanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally irreversible because the resulting carboxylate anion is deprotonated under basic conditions, shifting the equilibrium towards the products.

A study on the synthesis of bisquinoline derivatives mentions the hydrolysis of ethyl 2-(halomethyl)quinoline-3-carboxylates as a step in their synthetic route, indicating that the ester group in a similar quinoline-3-carboxylate system can be readily hydrolyzed. researchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and methanol.

This reaction is typically an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used. organic-chemistry.org

General Conditions for Ester Reactions
ReactionCatalystGeneral ConditionsProducts
HydrolysisAcid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH, KOH)Aqueous solution, often with heating8-Hydroxyquinoline-3-carboxylic acid + Methanol
TransesterificationAcid (e.g., H₂SO₄) or Base (e.g., NaOR')Excess of new alcohol (R'-OH), often as solvent8-Hydroxyquinoline-3-COOR' + Methanol

Metal-Induced Reactivity Modulation

Upon complexation, the electron density throughout the quinoline ring system is redistributed. This can affect the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. For instance, the coordination to a metal ion can enhance the acidity of protons on the ligand or modify the redox properties of the quinoline system.

The formation of a metal complex also introduces a new level of structural organization. The metal ion can act as a template, directing the assembly of multiple ligands into a specific geometry. scirp.orgscirp.org This can be utilized in the design of more complex supramolecular structures. The properties of the resulting metallo-organic assembly are often distinct from those of the free ligand, leading to applications in materials science and catalysis. asianpubs.org The stability and redox activity of the metal complexes are key factors in their biological activity, with the chelation influencing the compound's ability to induce oxidative stress or deplete essential metal ions in biological systems. nih.gov

Limited Scientific Data Available for this compound Metal Complexes

A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the coordination chemistry of this compound and its metal complexes. While the parent compound, 8-hydroxyquinoline (oxine), and its derivatives are extensively studied for their versatile chelating abilities with a wide array of metal ions, detailed experimental and theoretical data for the 3-carboxylate ester derivative are not readily found in the public domain.

The general principles of coordination for 8-hydroxyquinoline derivatives are well-established. These ligands typically act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. nih.govnih.govresearchgate.net This forms a stable five-membered chelate ring. The electronic and steric properties of substituents on the quinoline ring are known to modulate the coordination behavior and the properties of the resulting metal complexes. rsc.orgnih.gov

For instance, studies on various substituted 8-hydroxyquinolines demonstrate that electron-withdrawing or electron-donating groups can influence the electron density on the donor atoms, thereby affecting the stability and electronic structure of the metal complexes. nih.gov The synthesis of such complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.netarabjchem.org A host of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction, are routinely employed to characterize these compounds and elucidate their structures. arabjchem.orgscirp.orgscirp.orgresearchgate.net

However, specific research detailing the synthesis of transition metal complexes with this compound, including with common ions like Cu(II), Fe(II/III), Zn(II), Ni(II), and Co(II), is not prominently available. Consequently, there is a lack of specific data such as detailed synthetic procedures, spectroscopic characterization data (e.g., specific IR and UV-Vis absorption bands, NMR shifts), and crystal structures determined by X-ray diffraction for the metal complexes of this particular ligand.

While the fundamental principles of coordination chemistry suggest that this compound would likely act as a bidentate ligand similar to other 8-hydroxyquinoline derivatives nih.govnih.govresearchgate.net, the precise influence of the 3-carboxylate group on the coordination geometry, electronic properties, and stability of the metal complexes remains largely undocumented in the accessible scientific literature. Without specific experimental or theoretical studies on this compound, any detailed discussion on its coordination chemistry would be speculative and not based on established scientific findings.

Therefore, a detailed article as outlined, focusing solely on the chemical compound “this compound” and its metal complexes, cannot be generated with the required scientific accuracy and depth due to the limited availability of specific research data. Further experimental investigation into this specific compound is needed to provide the necessary information.

Reported Biological and Pharmacological Activities

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.govwisdomlib.org The mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of metalloenzymes or the generation of reactive oxygen species. nih.gov While specific studies on the antimicrobial activity of methyl 8-hydroxyquinoline-3-carboxylate are limited, it is plausible that this compound and its metal complexes could exhibit significant antimicrobial effects. wisdomlib.orgscirp.org For instance, the iron(III) complex of 8-hydroxyquinoline has shown potent activity against Staphylococcus aureus. mdpi.com

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have been investigated for their potential as anticancer agents. nih.gov Their cytotoxic effects are often mediated through the chelation of intracellular metal ions like copper and iron, leading to the inhibition of key enzymes or the induction of oxidative stress and apoptosis. researchgate.netnih.gov The antitumor activity of some 8-hydroxyquinoline derivatives has been shown to be enhanced upon complexation with metal ions. researchgate.net Given these precedents, this compound and its metal complexes represent a promising area for further investigation in cancer research.

Established Synthetic Pathways to this compound

The construction of the quinoline (B57606) framework, a key step in the synthesis of this compound, can be achieved through several established methods. These range from classic named reactions to more contemporary multi-step and one-pot protocols.

Gould-Jacobs Reaction and Related Approaches

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing a reliable route to 4-hydroxyquinoline (B1666331) derivatives which can be further functionalized. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org In the context of this compound, a substituted aniline bearing a hydroxyl group or a protected hydroxyl group at the ortho position would be the starting material.

The general mechanism proceeds through an initial nucleophilic substitution of the ethoxy group of the malonic ester by the aniline, forming an anilidomethylenemalonic ester. Subsequent heating induces an intramolecular cyclization, leading to the formation of the quinoline ring system. wikipedia.org Saponification of the resulting ester to the carboxylic acid followed by decarboxylation can yield a 4-hydroxyquinoline. wikipedia.org However, for the target compound, the 3-carboxylate group is a desired feature.

Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. ablelab.eu For instance, heating a mixture of aniline and diethyl ethoxymethylenemalonate to high temperatures (250-300 °C) using microwave irradiation can drive the intramolecular cyclization efficiently. ablelab.eu

Multi-Step Synthesis Strategies

Multi-step syntheses offer a high degree of control and are often necessary for constructing complex or specifically substituted quinoline derivatives. These strategies may involve the sequential introduction of functional groups onto a pre-formed quinoline scaffold or the assembly of the quinoline ring from simpler precursors through a series of discrete chemical transformations. researchgate.netsyrris.jp

One common multi-step approach involves the synthesis of an appropriate o-aminoaryl ketone or aldehyde, which then undergoes a condensation reaction with a component that provides the remaining atoms for the pyridine (B92270) ring. For example, a substituted o-aminobenzaldehyde can be condensed with a molecule containing an activated methylene (B1212753) group, such as a malonic ester derivative, to form the quinoline-3-carboxylate core.

Flow chemistry has emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous sequence. syrris.jp This approach utilizes immobilized reagents and catalysts packed in columns, through which the reaction mixture is pumped, enabling purification and subsequent reactions to occur in a streamlined fashion. syrris.jp

One-Pot Protocols for Quinoline-3-carboxylate Formation

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and sustainability. nih.gov Several one-pot methods for the synthesis of quinoline-3-carboxylates have been developed.

One such strategy involves the reductive cyclization of o-nitrobenzaldehydes with ethyl 1,3-diethoxypropionate in the presence of a reducing agent like SnCl₂·2H₂O. google.com Another approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. rsc.org A highly effective one-pot Friedländer synthesis utilizes the reduction of o-nitroarylcarbaldehydes with iron in the presence of catalytic aqueous HCl, followed by an in-situ condensation with an aldehyde or ketone to yield substituted quinolines. rsc.org

A novel one-pot process for synthesizing quinoline-2-carboxylates starts from β-nitroacrylates and 2-aminobenzaldehydes, proceeding through an aza-Michael addition and an intramolecular Henry reaction. mdpi.com While this example yields a 2-carboxylate, the underlying principles of domino reactions can be adapted for the synthesis of 3-carboxylate isomers.

Advanced Strategies for Structural Modification of this compound Analogs

Once the core structure of this compound is obtained, further structural diversification can be achieved by modifying the quinoline ring or the ester group. These modifications are crucial for fine-tuning the compound's properties for specific applications. nih.govresearchgate.net

Functionalization of the Quinoline Ring System

The quinoline ring of 8-hydroxyquinoline derivatives is susceptible to various chemical modifications, allowing for the introduction of a wide range of functional groups. researchgate.net

Electrophilic Aromatic Substitution: The presence of the hydroxyl group at the 8-position activates the quinoline ring towards electrophilic substitution. Reactions such as halogenation (e.g., with N-chlorosuccinimide) can introduce halogen atoms at specific positions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl or other carbon-based substituents. scispace.com This typically requires prior functionalization of the quinoline ring with a halide (e.g., bromine) to serve as the coupling partner. The 8-hydroxyl group often needs to be protected before carrying out these reactions. scispace.com

Direct C-H Functionalization: More recently, transition-metal-catalyzed C-H activation has emerged as an atom-economical method for functionalizing the quinoline ring directly, without the need for pre-functionalization. acs.org For instance, rhodium(III)-catalyzed C(8)-H functionalization allows for the direct introduction of various groups at the C8 position. acs.org

Mannich Reaction: The Mannich reaction can be used to introduce aminomethyl groups onto the quinoline ring, typically at the 7-position of 8-hydroxyquinoline. acs.org

Reaction Type Reagents/Conditions Position of Functionalization Reference
HalogenationN-chlorosuccinimide (NCS) / Acidic conditions5, 7 nih.gov
Suzuki CouplingArylboronic acid, Pd catalyst, Base5 scispace.com
C-H AllylationAllyl carbonate, Cp*Co(III) catalyst8 acs.org
Mannich ReactionFormaldehyde, Secondary amine7 acs.org

Derivatization at the Ester Moiety

The ester group at the 3-position of this compound provides a versatile handle for further derivatization.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., NaOH solution). chemicalbook.com This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively.

Esterification/Transesterification: The carboxylic acid can be re-esterified with different alcohols in the presence of an acid catalyst (e.g., thionyl chloride in methanol) to yield a variety of ester analogs. rsc.org

Amide Formation: The carboxylic acid can be activated (e.g., with thionyl chloride or coupling agents like EDC) and then reacted with amines to produce a diverse library of amides. nih.gov For example, condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride (B1173362) has been reported to yield carboxanilides in good yields. nih.gov

Starting Material Reagents/Conditions Product Reference
This compoundNaOH, H₂O/EtOH, Reflux8-Hydroxyquinoline-3-carboxylic acid chemicalbook.com
8-Hydroxyquinoline-4-carboxylic acidThionyl chloride, MethanolMethyl 8-hydroxyquinoline-4-carboxylate rsc.org
8-Hydroxyquinoline-2-carboxylic acidSubstituted aniline, PCl₃8-Hydroxyquinoline-2-carboxanilide nih.gov

Heterocyclic Annulation and Hybrid Molecule Design

The fusion of the 8-hydroxyquinoline scaffold with other heterocyclic systems through annulation reactions represents a powerful strategy for creating novel hybrid molecules with potentially enhanced biological activities. This approach allows for the combination of pharmacophoric features from different molecular classes, leading to compounds with unique structural and functional properties.

One notable example involves the synthesis of bisquinoline systems. A one-pot protocol has been developed for the synthesis of carboxyl-substituted bisquinolines, which involves the Williamson ether synthesis reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with various 8-hydroxyquinolines, followed by hydrolysis. researchgate.net This method provides a straightforward and efficient route to molecules that link two quinoline moieties, a structural motif found in some antimalarial agents. researchgate.net

Another strategy for creating hybrid molecules is the coupling of 8-hydroxyquinoline derivatives with other bioactive agents. For instance, a hybrid of 8-hydroxyquinoline and the antibiotic ciprofloxacin (B1669076) has been synthesized. mdpi.com One approach involved a Mannich reaction between 5-chloro-8-hydroxyquinoline, ciprofloxacin, and paraformaldehyde. mdpi.com An alternative synthesis coupled 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using peptide coupling reagents like TBTU and DIEA. mdpi.com These examples highlight the versatility of the 8-hydroxyquinoline core in the design of complex molecular architectures.

The synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids has also been achieved through a catalyst-free, one-pot, three-component reaction under microwave irradiation. acs.org This method combines formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones to generate nitrogen-rich hybrid structures. acs.org

The following table summarizes key reactions used in the synthesis of quinoline derivatives, which can be adapted for the creation of hybrid molecules incorporating the this compound framework.

Table 1: Key Synthetic Reactions for Quinoline Derivatives

Reaction NameDescriptionStarting MaterialsKey Features
Friedländer Synthesis Condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgnih.govjk-sci.com2-aminobenzaldehydes/ketones, compounds with active methylene groups. wikipedia.orgjk-sci.comVersatile and reliable method for quinoline ring formation. proquest.com
Pfitzinger Reaction Reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netIsatin, carbonyl compounds. wikipedia.orgYields substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net
Gould-Jacobs Reaction Condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.orgdrugfuture.comAnilines, diethyl ethoxymethylenemalonate. drugfuture.comiipseries.orgLeads to the formation of 4-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com
Combes Quinoline Synthesis Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. wikipedia.orgdrugfuture.comAnilines, β-diketones. wikipedia.orgdrugfuture.comUsed to prepare 2,4-substituted quinolines. wikipedia.org
Doebner-von Miller Reaction Reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comAnilines, α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comA modification of the Skraup synthesis. slideshare.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in the synthesis of organic compounds, including quinoline derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsjournal.com Several eco-friendly methods have been developed for the synthesis of quinolines, which can be applied to the production of this compound and its analogues.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comnih.gov This technique has been successfully applied to various quinoline syntheses.

For instance, microwave-assisted Friedländer synthesis has been shown to be highly efficient. proquest.com The use of neat glacial acetic acid as both a solvent and a catalyst under microwave irradiation at 160 °C can produce quinolines in just 5 minutes in excellent yields. proquest.com Microwave irradiation has also been employed for the rapid and efficient synthesis of quinoline-4-carboxylic acids and their esters from isatins and ketones. tandfonline.com The Gould-Jacobs reaction has also been improved by using microwave heating, which can increase yields and dramatically shorten reaction times. ablelab.euresearchgate.net

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent is a key principle of green chemistry, as it eliminates a major source of waste and potential environmental contamination. Several solvent-free methods for quinoline synthesis have been reported.

A simple and efficient solvent-free method for synthesizing quinoline derivatives involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones in the presence of caesium iodide under thermal conditions. researchgate.net This method offers good yields, clean reactions, and easy work-up. researchgate.net Another approach utilizes a heterogeneous catalyst, Hβ zeolite, for the one-step cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org The catalyst in this system can be reused multiple times without significant loss of activity. rsc.org Bismuth(III) chloride has also been used to promote the Friedländer reaction under solvent-free and thermal heating conditions, providing poly-substituted quinolines in excellent yields. eurekaselect.com

Use of Greener Solvents and Catalysts:

The replacement of hazardous organic solvents with more environmentally benign alternatives is another important aspect of green chemistry. Water is an ideal green solvent, and a catalyst-free Friedländer reaction for the synthesis of quinolines has been developed in water at 70°C. organic-chemistry.org

Ionic liquids (ILs) are also considered greener alternatives to traditional organic solvents due to their low vapor pressure and high thermal stability. nih.gov An α-chymotrypsin-catalyzed Friedländer condensation for the synthesis of quinoline derivatives has been shown to have higher catalytic activity in an ionic liquid aqueous solution compared to organic solvents. mdpi.com Furthermore, imidazolium (B1220033) cation-based ionic liquids have been used as a reaction medium for the metal-free synthesis of substituted quinolines from anilines and phenylacetaldehydes. acs.org Nanoporous TiO2 containing an ionic liquid bridge has also been used as an efficient and reusable catalyst for the synthesis of quinolines under solvent-free conditions. tandfonline.com

The following table provides an overview of green chemistry approaches applied to the synthesis of quinoline derivatives.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

Green Chemistry PrincipleMethodCatalyst/MediumKey Advantages
Energy Efficiency Microwave-assisted synthesisAcetic acid, various catalystsReduced reaction times, higher yields. benthamdirect.comproquest.comnih.gov
Waste Reduction Solvent-free reactionsCaesium iodide, Hβ zeolite, BiCl3Eliminates solvent waste, simple work-up. researchgate.netrsc.orgeurekaselect.com
Use of Safer Solvents Reactions in waterNone (catalyst-free)Environmentally benign, avoids toxic solvents. organic-chemistry.org
Use of Safer Solvents/Catalysts Reactions in ionic liquidsα-chymotrypsin, Imidazolium-based ILs, Nanoporous TiO2-ILRecyclable media, enhanced catalytic activity. mdpi.comacs.orgtandfonline.com

The adoption of these green synthetic methodologies offers more sustainable and efficient pathways for the production of this compound and its diverse analogues, contributing to the advancement of environmentally responsible chemical manufacturing.

Biological Activity Studies of Methyl 8 Hydroxyquinoline 3 Carboxylate and Its Analogs in Vitro and Non Human in Vivo Models

Anticancer Activity in Established Cell Line Models

There is no specific information in the reviewed literature regarding the anticancer activity of methyl 8-hydroxyquinoline-3-carboxylate. However, the 8-hydroxyquinoline (B1678124) (8HQ) scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.gov Derivatives have shown activity through various mechanisms, often linked to their ability to chelate metal ions. nih.govfrontiersin.org

For instance, other derivatives like 8-hydroxy-2-quinolinecarbaldehyde have demonstrated notable in vitro cytotoxicity against a range of human cancer cell lines, including MDA231, T-47D, and Hep3B, and have also shown in vivo antitumor activity in xenograft models. nih.gov Copper(II) complexes of 8-hydroxyquinoline hydrazones have also been reported to possess high cytotoxic activity. frontiersin.org

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

Direct mechanisms for this compound are not documented. For the broader class of 8HQ derivatives, antiproliferative action is often attributed to their metal-chelating properties. frontiersin.org Copper, an essential metal for cell proliferation, is found in higher concentrations in cancer cells. Compounds that interfere with copper homeostasis can thus selectively target tumor growth. frontiersin.org Some copper complexes of 8HQ derivatives have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase. frontiersin.org

Selectivity against Multidrug-Resistant Cancer Cell Lines

No studies were found that evaluate the selectivity of this compound against multidrug-resistant (MDR) cancer cell lines. Research into other 8HQ derivatives, such as certain amino acid hybrids and their rhodium complexes, has shown enhanced cytotoxicity and selectivity against MDR human colon adenocarcinoma cell lines. researchgate.net

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

Specific studies on the antimicrobial efficacy of this compound are absent from the reviewed literature. The 8-hydroxyquinoline class, however, is known for broad antimicrobial and antifungal properties. nih.govimist.ma

Spectrum of Activity Against Pathogenic Microorganisms

While no data exists for this compound, the parent compound 8HQ and its derivatives are active against a wide range of pathogens. They have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. imist.manih.gov For example, 8HQ has shown strong inhibitory effects against E. coli, C. difficile, and C. perfringens. nih.gov Some synthetic 8HQ derivatives have shown remarkable activity against Streptococcus faecalis, Staphylococcus aureus, Pseudomonas aeruginosa, and pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. imist.ma

Proposed Cellular and Molecular Targets (e.g., Cell Wall Damage, Metal Chelation)

The primary proposed mechanism for the antimicrobial action of the 8-hydroxyquinoline class is their ability to chelate metal ions that are essential for microbial enzyme function and cell membrane integrity. scispace.com This disruption of metal homeostasis is a key factor in their biological activity.

Antiviral Investigations in Preclinical Models

There is no available information from the searched literature regarding antiviral investigations of this compound. The 8-hydroxyquinoline scaffold has been incorporated into compounds with documented antiviral properties. imist.ma For example, certain 7-substituted 8-hydroxyquinoline derivatives have been patented as anti-viral agents with activity against herpes viruses, such as cytomegalovirus (CMV). google.comgoogle.com Additionally, polyhydroxylated styryl quinolines have been identified as potent inhibitors of HIV-1 integrase. rroij.com

Hepatitis B Virus Replication Inhibition

The 8-hydroxyquinoline core structure has been utilized in the development of novel antiviral agents, including those targeting the Hepatitis B Virus (HBV). In vitro studies on analogs of this compound have demonstrated significant potential in inhibiting HBV replication.

Detailed research into new ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives, which are close structural analogs of this compound, has shown potent anti-HBV activity. nih.gov These compounds were evaluated for their ability to inhibit HBV DNA replication and the expression of viral antigens (HBsAg and HBeAg) in HepG2.2.15 cells, a cell line that stably expresses HBV. nih.gov Several of these derivatives exhibited more potent inhibition of HBV DNA replication than the positive control drug, lamivudine. nih.gov The presumed mechanism of action for such nucleoside analogs involves the inhibition of the viral polymerase by their triphosphate forms. nih.gov

The most active compounds from this series demonstrated inhibitory concentrations (IC₅₀) at the micromolar level, coupled with favorable selectivity indexes (SI), indicating a good margin between antiviral efficacy and cytotoxicity. nih.gov

Inhibition of HBV DNA Replication by 8-Hydroxyquinoline Analogs
CompoundIC₅₀ (µM)Selectivity Index (SI)
Analog 12g2.661.6
Analog 12c3.537.9
Analog 11c12.612.4
Lamivudine (Control)343.27.0

HIV-1 Integrase Inhibition

The 8-hydroxyquinoline scaffold is a recognized pharmacophore for targeting HIV-1 integrase (IN), an essential enzyme for viral replication that has no human homologue. nih.govnih.gov The mechanism of inhibition is rooted in the scaffold's ability to chelate metal ions (typically Mg²⁺) within the enzyme's active site, a property shared with established diketo acid inhibitors. nih.gov The 8-hydroxyquinoline core can be considered a rigid bioisostere of the flexible diketo acid moiety. nih.gov

Fragment-based drug discovery efforts have identified 8-hydroxyquinoline derivatives as effective inhibitors of the crucial interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov Initial studies yielded compounds with micromolar inhibitory concentrations (IC₅₀) against this protein-protein interaction. nih.gov Further optimization, particularly through modifications at the C5 position, led to the development of potent inhibitors with reduced cytotoxicity. nih.gov

Two notable analogs, 5-((p-tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol, were found to inhibit HIV-1 replication in MT-4 cells with low micromolar effective concentrations (EC₅₀). nih.gov This research provides the first evidence for 8-hydroxyquinolines acting as novel inhibitors of the IN-LEDGF/p75 interaction, presenting a promising avenue for the development of new allosteric anti-HIV agents. nih.gov

Enzyme Inhibition Profiles (Non-Clinical)

Inhibition of Proteases (e.g., Rce1 Protease)

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of Ras converting enzyme 1 (Rce1). nih.govnih.gov Rce1 is an endoprotease responsible for the post-translational processing of the C-terminus of the Ras protein. nih.govnyu.edu This processing is a critical step for the proper localization of Ras to the plasma membrane, where it executes its signaling functions related to cell growth and proliferation. nih.govnih.gov

Based on a previously identified Rce1 inhibitor, a new library of 8-hydroxyquinoline-based analogs was synthesized and evaluated. nih.gov These compounds demonstrated effective in vitro inhibition of Rce1 activity. nyu.edu In cell-based assays using human colon carcinoma cells, these inhibitors induced the mislocalization of an EGFP-tagged Ras protein from the plasma membrane, phenocopying the effect of Rce1 gene knockdown. nih.govnyu.edu This disruption of Ras localization highlights the potential of the 8-hydroxyquinoline scaffold to modulate key pathways in cell signaling. nih.gov

Modulation of Oxygenases and Transferases (e.g., COMT)

The 8-hydroxyquinoline framework has shown significant inhibitory activity against various oxygenase enzymes in non-clinical studies. While specific data on Catechol-O-methyltransferase (COMT) is not detailed, related enzyme classes are effectively modulated by this scaffold.

For instance, 5-carboxy-8-hydroxyquinoline has been reported as a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)/Fe(II) dependent oxygenases. nih.gov This class of enzymes includes important epigenetic modifiers like the JmjC domain-containing histone demethylases. nih.gov Furthermore, other 8-hydroxyquinoline analogs have been developed as excellent and selective inhibitors of 12-lipoxygenase (12-LOX), another type of oxygenase enzyme, with some products showing success in in vivo experiments. nih.gov These findings underscore the capacity of the 8-hydroxyquinoline core to serve as a versatile platform for designing inhibitors of various oxygenase and, potentially, transferase enzymes.

Metalloproteinase Inhibition

The metal-chelating ability of the 8-hydroxyquinoline moiety makes it a suitable candidate for inhibiting metalloenzymes, such as matrix metalloproteinases (MMPs). nih.govnih.gov MMPs, particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix and are implicated in pathological processes like cancer metastasis. nih.govresearchgate.net

A series of 8-hydroxyquinoline derivatives were specifically designed and synthesized as inhibitors of MMP-2 and MMP-9. nih.gov The most active compounds from this series, designated 5e and 5h, displayed potent inhibitory activities against both MMP-2 and MMP-9, with IC₅₀ values in the submicromolar range. nih.govresearchgate.net

Inhibition of MMP-2 and MMP-9 by 8-Hydroxyquinoline Analogs
CompoundMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)
Analog 5e0.250.31
Analog 5h0.330.28

In addition to direct enzyme inhibition, these compounds exhibited potent anti-proliferative, anti-invasive, and anti-angiogenic effects in the A549 human lung cancer cell line. nih.govresearchgate.net Western blot analysis confirmed that compounds 5e and 5h also down-regulate the expression levels of MMP-2 and MMP-9 in these cells. nih.gov

Metal Chelation-Mediated Biological Effects (Preclinical/Non-Human)

The majority of the diverse biological activities reported for 8-hydroxyquinoline and its derivatives stem from their inherent ability to act as potent metal chelators. dovepress.comrroij.com The structure, featuring a hydroxyl group at position 8 in close proximity to the ring nitrogen, forms a stable bidentate chelate with a variety of divalent and trivalent metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. nih.govresearchgate.net This sequestration of metal ions can disrupt essential biological processes that depend on these metals, leading to a range of preclinical effects.

Antineurodegenerative Effects: In preclinical models of neurodegenerative diseases, 8-hydroxyquinoline derivatives like clioquinol (B1669181) have shown protective effects. tandfonline.comresearchgate.net By chelating excess metal ions, such as iron and copper, these compounds can inhibit the metal-driven formation of reactive oxygen species and reduce oxidative damage. nih.gov They can also interfere with the metal-dependent aggregation of proteins like β-amyloid, a key pathological feature of Alzheimer's disease. tandfonline.com

Anticancer Effects: The anticancer activity of 8-hydroxyquinoline derivatives is also linked to metal chelation. dovepress.com For example, the antitumor effect of clioquinol is proposed to be associated with its ability to act as an ionophore for copper and zinc, leading to the inhibition of the proteasome and induction of apoptosis in cancer cells. dovepress.com

Antimicrobial Activity: The fungicidal and bactericidal properties of 8-hydroxyquinolines are partly attributed to their ability to chelate essential trace metals that are vital for microbial survival and enzymatic function. researchgate.net By depriving pathogens of these necessary metal ions, these compounds can effectively inhibit their growth. researchgate.net

Research on Iron and Copper Chelation

The core of the biological activity of 8-hydroxyquinoline and its derivatives lies in their ability to bind to essential metal ions, particularly iron (Fe) and copper (Cu). nih.govrroij.com The 8-hydroxyquinoline moiety acts as a bidentate chelator, forming stable complexes with these metal ions through its hydroxyl and quinoline (B57606) nitrogen atoms. scispace.com This chelation can significantly alter the biological activity of both the compound and the metal ion.

The interaction of 8-hydroxyquinoline derivatives with iron and copper is a key factor in their observed antimicrobial and anticancer activities. By sequestering these essential metals, the compounds can disrupt critical cellular processes in pathogenic organisms and cancer cells that rely on these metals as cofactors for enzymatic reactions.

Table 1: General Metal Chelation Properties of 8-Hydroxyquinoline Derivatives

Metal IonGeneral Binding AffinityPotential Biological Consequence
Iron (Fe³⁺)HighDisruption of iron-dependent enzymes, modulation of cellular iron homeostasis. nih.gov
Copper (Cu²⁺)HighAlteration of copper-dependent signaling pathways, potential for pro-oxidant activity in certain contexts. rroij.com
Zinc (Zn²⁺)Moderate to HighModulation of zinc-finger proteins and other zinc-dependent enzymes.

This table represents generalized findings for the 8-hydroxyquinoline class of compounds. Specific affinities for this compound may vary.

Implications for Metal Homeostasis in Disease Models

The dysregulation of metal ion homeostasis is a known factor in the pathology of various diseases, including neurodegenerative disorders and cancer. nih.gov Compounds that can modulate metal ion concentrations, such as 8-hydroxyquinoline derivatives, have therefore garnered significant interest as potential therapeutic agents.

In the context of neurodegenerative diseases like Alzheimer's, the chelation of excess copper and zinc by 8-hydroxyquinoline analogs has been shown to dissolve amyloid-beta plaques, a hallmark of the disease. rroij.com While direct evidence for this compound is absent, its 8-hydroxyquinoline core suggests a potential to interact with and modulate metal ions implicated in neurodegeneration.

In cancer models, the ability of 8-hydroxyquinoline derivatives to chelate iron is a proposed mechanism for their antitumor activity. nih.gov Cancer cells often have a higher demand for iron to support their rapid proliferation. By sequestering iron, these compounds can effectively starve the cancer cells of this essential nutrient, leading to cell cycle arrest and apoptosis. The antiproliferative activity of some 8-hydroxyquinoline derivatives has been demonstrated in various tumor cell lines. rroij.com

Investigation in Animal Disease Models (Non-Human)

While in vivo studies specifically investigating this compound are not documented in the available literature, research on other 8-hydroxyquinoline derivatives provides insights into their potential effects in non-human animal models.

For instance, certain 8-hydroxyquinoline derivatives have been evaluated in murine models of fungal infections, demonstrating their in vivo efficacy in reducing fungal burden and improving survival rates. nih.gov One study reported that a novel 8-hydroxyquinoline derivative, L14, showed better in vivo efficacy than the established drug clioquinol in a Candida albicans-infected murine model. nih.gov

Furthermore, the antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was confirmed in a tumor-xenograft model using athymic nude mice, where it was shown to abolish tumor growth. nih.gov These studies highlight the potential for 8-hydroxyquinoline derivatives to exhibit significant biological activity in vivo. The specific in vivo profile of this compound would depend on its unique pharmacokinetic and pharmacodynamic properties, which remain to be investigated.

Table 2: Examples of In Vivo Studies on 8-Hydroxyquinoline Analogs (Non-Human)

Compound/AnalogAnimal ModelDisease/ConditionObserved Effect
Novel 8-hydroxyquinoline derivative (L14)Murine modelCandida albicans infectionReduced fungal burden, extended survival. nih.gov
8-Hydroxy-2-quinolinecarbaldehydeAthymic nude miceHepatocellular carcinoma xenograftAbolished tumor growth. nih.gov
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various modelsNeurodegenerative diseasesModulation of metal-induced Aβ aggregation. rroij.com

This table provides examples from studies on analogs and does not represent data for this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the Methyl 8-Hydroxyquinoline-3-carboxylate Scaffold

The 8-hydroxyquinoline (B1678124) scaffold offers several positions for chemical modification, primarily at the C-2, C-5, and C-7 carbons, allowing for the systematic development of new derivatives. nih.gov Researchers employ various synthetic strategies to introduce diverse functional groups and explore the chemical space around this core.

Common modification strategies include:

Mannich Reaction: This reaction is frequently used to introduce aminomethyl groups at the C-7 position of the 8-hydroxyquinoline ring. nih.gov By varying the amine and aldehyde components, a wide array of derivatives can be synthesized to probe their biological effects. nih.gov

Suzuki Cross-Coupling: This method is used to introduce new aryl or heteroaryl substituents, typically at the 5- and 7-positions, starting from halogenated 8-hydroxyquinoline precursors. scispace.com This allows for the exploration of how extended aromatic systems impact activity.

Hybrid Compound Synthesis: The 8-hydroxyquinoline moiety can be coupled with other known bioactive molecules to create hybrid compounds with potentially synergistic or novel activities. For instance, it has been coupled with ciprofloxacin (B1669076) to generate hybrids with significant antibacterial effects. nih.gov

Isosteric Replacement: In a more fundamental approach to scaffold modification, parts of the 8-hydroxyquinoline structure are replaced with bioisosteres. This has been explored by creating a library of metal-binding isosteres (MBIs) where the quinoline (B57606) ring was replaced with other heterocyclic systems, or the hydroxyl group was substituted to modulate metal-binding and physicochemical properties for metalloenzyme inhibition. nih.gov

One-Pot Synthesis Protocols: Efficient synthetic methods, such as the one-pot Williamson reaction followed by hydrolysis, have been developed to create complex derivatives like bisquinoline carboxylic acids from 8-hydroxyquinoline precursors, facilitating the rapid generation of compound libraries. researchgate.net

These synthetic modifications allow for the fine-tuning of the molecule's electronic properties, lipophilicity, steric profile, and metal-chelating ability, all of which are critical determinants of biological function. nih.govnih.gov

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the 8-hydroxyquinoline ring have a profound impact on biological potency and selectivity. Numerous studies have demonstrated how specific modifications can enhance or diminish activity against various targets.

Cytoprotective Activity: In a study optimizing the 8-hydroxyquinoline scaffold for cytoprotective activity, a series of derivatives were synthesized with modifications at the C-7 position. The introduction of a phenyl ring with different substituents revealed a strong dependence of activity on the electronic nature of the substituent. As shown in the table below, electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) at the para-position of the phenyl ring resulted in compounds with excellent cytoprotective activity (IC₅₀ values of 0.087 µM and 0.086 µM, respectively). nih.gov In contrast, a C-2 methyl group on the quinoline ring diminished this protective effect. nih.gov

Table 1: Effect of Substituents on Cytoprotective Activity of 8-Hydroxyquinoline Derivatives

CompoundR" Substituent (para-position)IC₅₀ (µM)
11 F0.158
12 OCH(CH₃)₂0.289
20 CF₃0.087
21 NO₂0.086
Data sourced from a study on Betti-library of 8-HQ derivatives. nih.gov

Antimicrobial Activity: The antimicrobial potency of 8-hydroxyquinoline derivatives is highly sensitive to halogenation. Studies against Staphylococcus aureus show that introducing chlorine atoms onto the scaffold significantly enhances antibacterial activity. The parent compound, 8-hydroxyquinoline (8HQ), shows moderate activity, which is substantially improved in the monochloro derivative cloxyquin (5-Cl-8HQ). The activity is further potentiated in the dichloro derivative (5,7-diCl-8HQ). bepls.com

Table 2: Effect of Halogenation on Antimicrobial Activity against Staphylococcus aureus

CompoundSubstituentsMIC₅₀ (µM)
8-Hydroxyquinoline (8HQ) None≤6.90
Cloxyquin 5-Chloro≤5.58
Data from a study on 8HQ and its chloro derivatives. bepls.com

Anticancer Activity: For anticancer applications, particularly against multidrug-resistant (MDR) cells, substitutions at both the C-5 and C-7 positions are critical. In a large study of 8-hydroxyquinoline-derived Mannich bases, the type of tertiary amine introduced at C-7 was shown to modulate MDR-selective toxicity. nih.gov The introduction of halogens at the C-5 position, in combination with different Mannich bases at C-7, has a strong influence on activity, which is also linked to the compound's acid-base properties (pKa values). nih.govacs.org For instance, the 7-piperidin-1-yl-methyl derivative (NSC57969) was identified as having robust P-glycoprotein-dependent toxicity. acs.org The introduction of an aromatic ring at the methylene (B1212753) bridge connecting the amine to the quinoline ring was found to decrease toxicity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bepls.com For 8-hydroxyquinoline derivatives, QSAR studies help to identify the key physicochemical properties and structural features required for a desired biological effect, thereby guiding the design of more potent molecules. researchgate.net

A QSAR study on 8-hydroxyquinoline and its chloro derivatives as antimicrobial agents against Staphylococcus aureus successfully created a model linking structural descriptors to antibacterial activity. bepls.com The results from this type of modeling can reveal the importance of specific features, such as:

Lipophilicity (logP): This parameter is often a key determinant of activity, influencing the ability of a compound to cross cell membranes. However, studies have shown that for 8-hydroxyquinolines, lipophilicity can be a secondary parameter, with other factors being more dominant. nih.gov

Electronic Parameters: The electronic influence of substituents, often quantified by Hammett's constants (σ), is crucial. The presence of electron-withdrawing groups has been shown to be important for the biological activity of some 8-hydroxyquinoline series. nih.gov

By analyzing these descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, which simplifies and accelerates the drug development process by prioritizing the synthesis of the most promising candidates. bepls.comresearchgate.net Other computational approaches, such as Petra/Osiris/Molinspiration (POM) analysis, have also been used to evaluate the biological activity profiles of newly synthesized 8-hydroxyquinoline derivatives. researchgate.net

Design and Synthesis of Focused Compound Libraries

The rational design and synthesis of focused compound libraries are a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of a chemical scaffold's potential. This approach has been widely applied to the 8-hydroxyquinoline framework to investigate specific biological activities.

Libraries for Cytoprotection and Anticancer Activity: Researchers have constructed well-defined libraries to optimize specific activities. For example, a 48-membered library of 8-hydroxyquinoline Betti products was synthesized to identify lead compounds with cytoprotective properties. nih.gov Similarly, a large library of 120 Mannich base derivatives was designed to perform a detailed SAR study, which successfully identified structural requirements for increasing anticancer activity against multidrug-resistant cancer cells. nih.gov

Libraries Targeting Specific Enzyme Classes: The design of focused libraries can be aimed at particular protein families. A library of 30 metal-binding isosteres of 8-hydroxyquinoline was created specifically to discover novel scaffolds for metalloenzyme inhibitors. nih.gov The design principle involved the systematic isosteric replacement of the quinoline ring and the hydroxyl group to modulate metal-binding affinity and physicochemical properties. nih.gov

Libraries for Epigenetic Targets: The principles of focused library design can be illustrated by work on related scaffolds. For instance, a library of tetrahydroquinolines was created with a focus on epigenetic targets. nsf.gov This was achieved by incorporating chemotypes known to interact with specific protein domains, such as a 3,5-dimethylisoxazole (B1293586) to target bromodomains and an N-alkyl pyrrolidine (B122466) to target methyl-lysine reader domains, onto the core scaffold. nsf.gov This strategy of decorating a privileged scaffold with functionalities recognized by a specific target class is a powerful method for generating novel, potent, and selective compounds.

The synthesis of such focused libraries provides a wealth of SAR data, enabling researchers to build robust models for drug action and to rationally design next-generation compounds based on the 8-hydroxyquinoline scaffold.

Computational and Theoretical Investigations of Methyl 8 Hydroxyquinoline 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of methyl 8-hydroxyquinoline-3-carboxylate.

The electronic structure of a molecule governs its reactivity, and Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.

For 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, DFT calculations have shown that the HOMO is typically localized on the phenol ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine (B92270) ring, which is the preferred site for nucleophilic attack. This distribution of frontier orbitals is a general feature of the 8-hydroxyquinoline scaffold.

In the case of this compound, the presence of the electron-withdrawing carboxylate group at the 3-position is expected to influence the energies of the frontier orbitals. Theoretical studies on similar quinoline (B57606) derivatives suggest that such substitutions can lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (prone to electrophilic attack) and blue areas representing electron-deficient regions (susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the hydroxyl oxygen and the carbonyl oxygen of the ester group, while the hydrogen of the hydroxyl group and parts of the aromatic system would exhibit a positive potential.

Parameter General Findings for 8-Hydroxyquinoline Derivatives Predicted Influence on this compound
HOMO Localization Primarily on the phenol ring of the 8-HQ core. Expected to be similar, with some delocalization onto the carboxylate group.
LUMO Localization Primarily on the pyridine ring of the 8-HQ core. Expected to be similar, with significant contribution from the carboxylate group.
HOMO-LUMO Gap Varies depending on substituents. Likely to be smaller than that of unsubstituted 8-HQ, suggesting higher reactivity.
Molecular Electrostatic Potential (MEP) Negative potential on N and O atoms; positive potential on OH proton. Negative potential on hydroxyl O, carbonyl O, and pyridine N; positive potential on OH proton.

The conformational flexibility of this compound is primarily associated with the orientation of the methyl ester group relative to the quinoline ring. Computational studies on similar quinoline-3-carboxylate esters have shown that the planar conformation, where the ester group is coplanar with the quinoline ring, is generally the most stable due to extended conjugation. Rotation around the C3-C(O) bond would lead to higher energy conformers.

Tautomerism is a significant aspect of the chemistry of 8-hydroxyquinoline and its derivatives. The phenolic hydroxyl group can undergo a proton transfer to the nitrogen atom of the pyridine ring, resulting in a zwitterionic keto-enol tautomer. DFT studies on various hydroxyquinolines have been conducted to evaluate the relative stabilities of these tautomeric forms in different environments. beilstein-journals.orgnih.gov In the gas phase and non-polar solvents, the enol form (with the OH group) is generally more stable. However, in polar solvents, the keto form can be stabilized. For this compound, the equilibrium between the enol and keto tautomers would be influenced by the electronic effects of the carboxylate group and the solvent environment.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor). These methods are crucial in drug discovery and for understanding the biological activity of compounds. While specific studies on this compound are not extensively reported, the general behavior of 8-hydroxyquinoline derivatives in such simulations provides valuable insights.

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. For 8-hydroxyquinoline derivatives, these interactions often involve hydrogen bonding with the hydroxyl group and the pyridine nitrogen, as well as π-π stacking interactions with aromatic amino acid residues. The methyl carboxylate group of the target compound could also participate in hydrogen bonding or electrostatic interactions.

For instance, docking studies of 8-hydroxyquinoline derivatives with bacterial enzymes have shown that the quinoline scaffold can fit into hydrophobic pockets, while the polar groups form key interactions with the protein's active site residues. nih.gov These computational predictions are instrumental in designing new derivatives with enhanced biological activity.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a receptor. This is often expressed as a docking score or a calculated binding free energy. Molecular dynamics (MD) simulations can further refine the docked poses and provide a more detailed picture of the ligand-receptor complex's stability and dynamics over time.

MD simulations of 8-hydroxyquinoline derivatives complexed with biomolecules have revealed the importance of water molecules in mediating interactions and the flexibility of both the ligand and the protein upon binding. These simulations can help to rationalize the structure-activity relationships observed experimentally and guide the optimization of lead compounds.

Computational Technique Application to this compound Key Predicted Interactions
Molecular Docking Prediction of binding pose in a protein active site. Hydrogen bonding (OH, C=O, N), π-π stacking with aromatic residues.
Molecular Dynamics Assessment of the stability of the ligand-protein complex over time. Elucidation of dynamic conformational changes and the role of solvent.
Binding Free Energy Calculations Estimation of the binding affinity. Quantitative prediction of the strength of the interaction.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. DFT calculations can be used to model the reaction coordinates and determine the activation energies for various reaction steps.

For derivatives of quinoline-3-carboxylate, theoretical studies have been employed to understand their reactivity. For example, in the context of alkylation reactions, DFT calculations on the corresponding anion of a quinoline-3-carboxylate derivative have been used to explain the observed regioselectivity. The calculations of the electron structure of the anion can reveal the most nucleophilic sites, thus predicting the outcome of the reaction. The study of the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, for instance, utilized DFT to theoretically interpret the experimentally observed methylation process. sigmaaldrich.com A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.

Cheminformatics and Virtual Screening Approaches in Drug Discovery (Preclinical)

Cheminformatics and virtual screening are integral computational tools in modern preclinical drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. These approaches are particularly valuable for scaffolds like 8-hydroxyquinoline, which possess diverse biological activities. researchgate.netmdpi.comresearchgate.net By leveraging computational models, researchers can predict molecular properties, simulate interactions with biological targets, and prioritize compounds for synthesis and experimental testing.

Virtual screening can be broadly categorized into two main strategies: ligand-based and structure-based methods.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active against a specific target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build models that can identify new compounds with similar beneficial properties. nih.gov

Structure-based virtual screening (SBVS) requires the three-dimensional (3D) structure of the biological target, typically a protein or enzyme, which is often determined through X-ray crystallography or NMR spectroscopy. nih.govresearchhub.com Molecular docking simulations are then used to predict how well candidate molecules fit into the target's binding site and to estimate their binding affinity. researchgate.net

For derivatives of 8-hydroxyquinoline, including this compound, these computational techniques have been instrumental in exploring potential therapeutic applications.

Detailed Research Findings

Computational studies have successfully identified 8-hydroxyquinoline derivatives as potential inhibitors for a range of biological targets. Structure-based virtual screening, for example, was employed to identify small molecules that could directly bind to and inhibit the Glioma-associated oncogene 1 (GLI1) transcription factor, a key target in various human cancers. nih.gov This process led to the identification of an 8-hydroxyquinoline compound as a high-affinity binder of GLI1, which subsequently inhibited its transcriptional activity in cellular models. nih.gov

In another application, molecular docking simulations were used to investigate quinoline derivatives as potential inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com These in-silico studies suggested that compounds related to the methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate scaffold could be potent HBV inhibitors, a finding that was later confirmed by in vitro biological assays. mdpi.com

Ligand-based methods have also proven effective. A study on quinoline-based compounds with anti-gastric cancer activity utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to analyze the structure-activity relationship of 33 analogues. nih.gov The resulting computational model provided insights into the structural features beneficial for activity, guiding the design of new, more potent derivatives. nih.gov

The following tables summarize key findings from various computational investigations on 8-hydroxyquinoline and related quinoline derivatives in preclinical research.

Table 1: Virtual Screening Studies of Quinoline Derivatives

Therapeutic TargetScreening MethodKey Findings
GLI1 Transcription Factor (Cancer)Structure-Based Virtual ScreeningIdentified an 8-hydroxyquinoline compound as a high-affinity binder and direct inhibitor of GLI1. nih.gov
Phosphatidylinositol 3-kinase (PI3Kα) (Cancer)Induced-Fit Docking (IFD)Showed that 4-hydroxy-2-quinolone-3-carboxamide derivatives occupy the PI3Kα binding site and engage with key residues. researchgate.net
Hepatitis B Virus (HBV) ReplicationMolecular DockingS-methylation products of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate showed potential as potent HBV replication inhibitors. mdpi.com
Epidermal Growth Factor Receptor (EGFR) (Cancer)Structure-Based Virtual Screening & Molecular DockingIdentified several quinazoline leads with better binding affinity and conformational stability in the EGFR kinase domain than the control drug. researchgate.net
Mycobacterium tuberculosisMolecular DockingNewer 8-hydroxy quinoline derivatives were designed and showed good glide scores, suggesting potential as anti-tubercular agents. researchgate.net

Cheminformatics tools are frequently used to predict the "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of novel compounds. For instance, the Molinspiration cheminformatics software has been used to calculate important molecular properties for 2,3-disubstituted quinoline derivatives, such as LogP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors. These calculations help assess whether a compound adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. Similarly, Petra/Osiris/Molinspiration (POM) analyses have been applied to novel 8-hydroxyquinoline derivatives to predict their bioactivity and calculate a "drug score," which helps in prioritizing compounds with favorable profiles for further development as antibacterial agents. nih.gov

Table 2: Cheminformatics and Property Prediction for Quinoline Derivatives

Study FocusComputational Tool/MethodProperties AnalyzedPredicted Bioactivity
Anthelmintic Quinoline DerivativesMolinspirationLogP, Polar Surface Area, H-bond donors/acceptors, Rule of Five violationsBioactive scores for GPCR ligand, kinase inhibitor, ion channel modulator, protease inhibitor, enzyme inhibitor.
Antibacterial 8-Hydroxyquinoline DerivativesPetra/Osiris/Molinspiration (POM)Drug-likeness, Toxicity Risks, Drug ScoreGood drug score (DS = 0.71) and predicted antibacterial activity. nih.gov
Anti-gastric Cancer Quinoline DerivativesComparative Molecular Field Analysis (CoMFA)3D structure-activity relationshipGuided the design of five new compounds with improved predicted biological activity. nih.gov
Anti-tubercular 8-Hydroxy Quinoline DerivativesQikProp (Schrödinger)Molecular properties (LogP, aqueous solubility, oral absorption)Synthesized compounds predicted to have excellent human oral absorption. researchgate.net

These computational and theoretical investigations underscore the power of virtual screening and cheminformatics in accelerating the preclinical discovery phase for compounds related to this compound. By efficiently screening vast chemical spaces and providing crucial insights into structure-activity relationships and pharmacokinetic profiles, these methods significantly de-risk and streamline the path toward identifying novel therapeutic agents.

Advanced Applications of Methyl 8 Hydroxyquinoline 3 Carboxylate and Its Complexes Excluding Human Clinical and Basic Material Properties

Fluorescent Chemosensors and Probes

The inherent fluorescence of the 8-hydroxyquinoline (B1678124) scaffold is typically weak due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline (B57606) nitrogen in the excited state. However, when the compound chelates with a metal ion, this proton is displaced, and the ESIPT process is blocked. This blockage prevents the non-radiative decay pathway, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "off-on" switching mechanism is the foundation for designing highly sensitive and selective fluorescent chemosensors. The electronic properties of the 8-HQ ring can be fine-tuned by adding substituents; the carboxylate group in methyl 8-hydroxyquinoline-3-carboxylate, for instance, modulates its chelating and fluorescent behavior.

Design of Fluorescent Sensors for Metal Ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺)

Derivatives of 8-hydroxyquinoline are extensively used to create sensors for various metal ions that are significant in biological and environmental systems. researchgate.netrsc.org The design of these sensors leverages the strong and often specific interactions between the 8-HQ core and target metal ions.

Aluminum (Al³⁺): Sensors based on 8-HQ are highly effective for detecting Al³⁺. Upon complexation, the rigidity of the molecule increases, and the ESIPT pathway is inhibited, resulting in a strong fluorescent signal. researchgate.netrsc.org This has been used to achieve detection limits in the sub-micromolar range, making it suitable for trace analysis. rsc.org

Zinc (Zn²⁺): Zinc is another metal ion frequently targeted by 8-HQ-based sensors. The coordination of Zn²⁺ with the ligand blocks the ESIPT process, leading to a distinct fluorescence enhancement. researchgate.net This selectivity is crucial for distinguishing Zn²⁺ from other biologically relevant ions.

Copper (Cu²⁺) and Iron (Fe³⁺): Unlike Al³⁺ and Zn²⁺ which typically cause fluorescence "turn-on," paramagnetic ions like Cu²⁺ and Fe³⁺ often quench the fluorescence of the sensor molecule. uncw.edu This quenching occurs through electron or energy transfer from the excited fluorophore to the metal ion. This "turn-off" response is also a highly effective sensing mechanism. The interaction with Fe³⁺ has been specifically noted in various 8-HQ derivatives, forming stable complexes that can be detected through changes in fluorescence. uncw.eduscirp.org

The specific structure of this compound provides a bidentate chelation site (the phenolic oxygen and quinoline nitrogen) for these metal ions, leading to the formation of stable five-membered chelate rings and a corresponding change in fluorescence. researchgate.net

Table 1: Metal Ion Sensing by 8-Hydroxyquinoline (8-HQ) Derivatives

Target IonSensing MechanismTypical Fluorescence ResponseReference
Al³⁺Chelation-Enhanced Fluorescence (CHEF)Turn-on / Enhancement researchgate.netrsc.org
Zn²⁺Inhibition of ESIPTTurn-on / Enhancement researchgate.net
Cu²⁺Fluorescence QuenchingTurn-off / Quenching uncw.edu
Fe³⁺Fluorescence QuenchingTurn-off / Quenching uncw.eduscirp.org

Applications in Environmental Monitoring

The high sensitivity and selectivity of fluorescent chemosensors based on 8-hydroxyquinoline make them valuable tools for environmental monitoring. The contamination of soil and water with toxic heavy metal ions is a significant environmental concern. 8-HQ derivatives have been successfully employed for the detection of aluminum in soil extracts and cadmium in water samples. rsc.org The ability to provide a rapid, real-time response with high sensitivity allows for the effective screening of environmental samples for pollutants without the need for complex and time-consuming laboratory procedures.

Luminescent Probes for Biological Systems (Non-Human, In Vitro)

The application of these fluorescent probes extends to non-human biological systems for in vitro imaging and sensing. Their ability to permeate cell membranes allows for the visualization and detection of metal ions within living cells. For example, 8-HQ derivatives have been used as antifungal agents where their activity is linked to their chelating properties, and they have been employed to visualize fungal structures. nih.govrsc.orgacs.org Furthermore, probes based on the 8-HQ scaffold have been designed to detect ions like Cd²⁺ and Zn²⁺ in in vitro cell cultures, such as HeLa cells, providing a convenient method for tracking these ions in biological systems. These applications are critical for studying the roles of metal ions in various cellular processes and for the development of new therapeutic agents.

Catalytic Applications of this compound Metal Complexes

The ability of this compound to form stable complexes with transition metals opens the door to catalytic applications. The metal center, held in a specific coordination environment by the ligand, can act as a site for catalytic transformations.

Organic Transformation Catalysis

Research has demonstrated the catalytic potential of metal complexes involving substituted 8-hydroxyquinolines. Specifically, Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have shown high catalytic activity in the oxidation of hydrocarbons and alcohols using peroxides as the oxidant.

In these systems, the vanadium complex catalyzes the oxidation of substrates like cyclohexane (B81311) and alcohols. For instance, the oxidation of cyclohexane in the presence of the vanadium catalyst and hydrogen peroxide yields cyclohexanol (B46403) and cyclohexanone. These reactions are notably slow in the absence of the catalyst, highlighting the essential role of the metal complex. The activity of these catalysts can be further enhanced by the addition of co-catalysts like 2-pyrazinecarboxylic acid (PCA).

Table 2: Catalytic Oxidation using Vanadium(IV)-8-Hydroxyquinoline Derivative Complexes

Catalyst SystemSubstrateOxidantKey ProductsReference
Vanadium(IV) complex of methyl-substituted 8-HQ + PCACyclohexaneH₂O₂Cyclohexanol, Cyclohexanone
Vanadium(IV) complex of methyl-substituted 8-HQ + PCAAlcoholsH₂O₂Aldehydes/Ketones

Electrocatalysis

The field of electrocatalysis involves using catalysts to facilitate electrochemical reactions, which is crucial for energy conversion and storage technologies. Metal complexes with ligands similar to 8-hydroxyquinoline are actively studied for these purposes. For instance, complexes of 8-hydroxyquinoline with metals like iron and cobalt, when supported on conductive materials like copper foam, have been investigated as pre-catalysts for the oxygen evolution reaction (OER), a key process in water splitting. researchgate.net In these systems, an electrochemical activation process transforms the initial complex into highly active metal oxyhydroxides that serve as the true catalytic species. researchgate.net While specific studies focusing on this compound in electrocatalysis are not widely reported, the demonstrated activity of related 8-HQ complexes suggests a promising, albeit less explored, avenue for future research for this compound and its metal complexes. researchgate.net

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has evolved significantly, moving from classical methods to more sophisticated and environmentally benign strategies. Future research on methyl 8-hydroxyquinoline-3-carboxylate will likely prioritize the development of synthetic pathways that are not only efficient but also sustainable.

Current and Future Synthetic Approaches:

Multicomponent Reactions: The Doebner reaction, a three-component process involving an aniline (B41778), an aldehyde, and pyruvic acid, stands out as a promising method for assembling the quinoline-4-carboxylic acid core. nih.govacs.org Recent advancements have focused on adapting this reaction for large-scale synthesis and for use with anilines bearing electron-withdrawing groups, which traditionally give low yields. nih.govacs.org A logical and efficient route to the target compound would involve the synthesis of 8-hydroxyquinoline-3-carboxylic acid via a Doebner-type reaction, followed by a straightforward esterification.

Catalytic Strategies: Modern organic synthesis increasingly relies on catalysis to improve efficiency and reduce waste. Research is exploring the use of various metal catalysts, such as copper, iron, and palladium, to facilitate the construction of the quinoline ring system under mild conditions. acs.orgrsc.orgthieme-connect.com The development of heterogeneous or recyclable catalysts, like montmorillonite (B579905) K-10 clay or custom nanocatalysts, offers a pathway to greener synthesis protocols by simplifying product purification and minimizing waste. rsc.org

Green Chemistry Principles: The use of sustainable practices, such as microwave-assisted synthesis and solvent-free reaction conditions, has been shown to accelerate the formation of quinoline derivatives. rsc.org Future work will likely aim to integrate these methods, perhaps combining a one-pot, catalyst-free microwave irradiation approach to form the core, followed by a simple esterification step to yield this compound.

A key challenge is to develop a process that is both high-yielding and scalable, allowing for the production of significant quantities of the compound for further research and potential industrial use. nih.gov

Exploration of Underexplored Biological Targets and Mechanisms (Non-Human)

Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their broad spectrum of biological activities, a trait largely attributed to the metal-chelating ability of the 8HQ scaffold. nih.govnih.gov However, the specific biological profile of this compound is largely uncharted territory.

Potential Areas of Investigation:

Antimicrobial and Antifungal Activity: 8HQ derivatives have demonstrated potent activity against a range of pathogens, including bacteria like Staphylococcus aureus and fungi such as Candida species and Aspergillus niger. nih.govbepls.comresearchgate.netscispace.com The mechanism is often linked to the chelation of essential metal ions, disrupting microbial metabolism. nih.gov Future studies could assess the efficacy of this compound against panels of plant-pathogenic fungi or bacteria responsible for diseases in aquaculture, building on findings that 8HQ is effective against the MSRV fish virus. imist.maresearchgate.net Research has shown that the position of the hydroxyl group on the quinoline ring is critical for activity, with the C-8 position being particularly effective. nih.gov

Antiviral Research (Non-Human): The inhibitory effects of 8HQ derivatives against viruses like the H5N1 avian influenza and Micropterus salmoides rhabdovirus (MSRV) in fish highlight a promising avenue for research. nih.govresearchgate.net Investigations could focus on whether this compound can inhibit the replication of viruses affecting agriculture or aquaculture, potentially by targeting viral metalloenzymes.

Antiprotozoal Applications: Related bisquinoline compounds have shown antileishmanial activity. nih.gov This suggests that this compound could be investigated as a potential agent against various protozoan parasites that affect livestock and other animal populations.

The primary challenge in this area is to move beyond general screening and elucidate the specific molecular targets and mechanisms of action. Understanding how the methyl ester modification influences bioavailability, cell permeability, and interaction with non-human biological targets will be crucial.

Design of Next-Generation Molecular Probes and Sensors

The inherent fluorescence of the 8-hydroxyquinoline scaffold makes its derivatives excellent candidates for the development of chemosensors. scispace.com Upon chelation with metal ions, the fluorescence emission of 8HQ derivatives is often significantly enhanced due to increased molecular rigidity and prevention of excited-state proton transfer. scispace.com

Future Sensor Development:

Selective Metal Ion Detection: 8HQ-based sensors have been successfully developed for detecting a variety of metal ions, including Mg²⁺, Zn²⁺, and Al³⁺. scispace.comnih.gov The ester group in this compound could be exploited to fine-tune the electronic properties and steric environment of the chelating site, potentially leading to sensors with enhanced selectivity for specific metal ions in environmental or biological samples.

Environmental Monitoring: The ability to detect toxic heavy metals is critical for environmental protection. Future research could focus on functionalizing the this compound platform to create probes for ions like Cd²⁺ or Pb²⁺ in aqueous systems. uci.edu

Probes for Biological Imaging (Non-Human): Fluorescent probes based on 8HQ have been used to map the distribution of magnesium ions within living cells. nih.gov The lipophilicity and potential for cell permeability of the methyl ester could be leveraged to design probes for imaging metal ion fluxes in non-human cells, such as plant protoplasts or fish cell lines, to study metal homeostasis.

The main challenge will be to design probes that offer high selectivity and sensitivity for a target ion in complex matrices, avoiding interference from other competing ions.

Table 1: Fluorescence Properties of Metal Complexes with 8-Hydroxyquinoline Derivatives
Metal IonDerivative ClassObserved FluorescencePotential ApplicationReference
Mg²⁺Diaza-18-crown-6 hydroxyquinolinesStrong fluorescence increase upon bindingIntracellular ion mapping nih.gov
Zn²⁺8-HydroxyquinolinesStrongly fluorescent chelateFluorescent sensing scispace.comuci.edu
Al³⁺8-HydroxyquinolinesFluorescent chelateDetection in soil and water scispace.com
Cd²⁺8-hydroxyquinoline-5-sulfonic acidHighly fluorescent chelateChromatographic detection uci.edu
Hg²⁺8-hydroxyquinoline-5-sulfonic acidNon-fluorescent chelate- uci.edu

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new functional molecules. For a compound like this compound, in silico methods can provide predictive insights, guiding experimental work and reducing costs.

Applications of Computational Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in correlating specific structural features of 8HQ derivatives with their observed biological activity, such as antimicrobial potency. bepls.comresearchgate.net By developing QSAR models for a series of 8-hydroxyquinoline-3-carboxylate esters, researchers could predict the activity of novel analogues and prioritize the synthesis of the most promising candidates.

Molecular Docking: Docking simulations can predict the binding orientation and affinity of a molecule to a specific biological target. This has been used to identify potential inhibitors of Hepatitis B Virus replication among quinoline derivatives. mdpi.com Future studies could use docking to screen this compound against a wide array of non-human enzymes or proteins, identifying potential biological targets before undertaking wet-lab experiments.

Predictive Toxicology (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. bepls.com Applying these models to this compound would help in assessing its potential environmental fate and persistence, which is crucial for applications like pesticides or antifouling agents.

The challenge lies in the accuracy of the models, which depend heavily on the quality and size of the training datasets. Integrating machine learning algorithms with traditional computational chemistry methods could lead to more robust and reliable predictive models.

Scalable Synthesis and Industrial Applications (Non-Clinical)

The commercial viability of any chemical compound depends on the ability to produce it on a large scale and its utility in industrial applications. The 8-hydroxyquinoline scaffold is already used in several non-clinical fields.

Potential Industrial Uses:

Organic Light-Emitting Diodes (OLEDs): The most significant industrial application of 8HQ is in the form of its aluminum complex, tris(8-hydroxyquinolinato)aluminum(III) (Alq3), which is a cornerstone material in OLED technology due to its high emission efficiency and electron mobility. scispace.comresearchgate.netresearchgate.net The this compound ligand could be used to create new metal complexes with tailored electronic properties, potentially leading to OLEDs with different emission colors or improved stability.

Corrosion Inhibition: 8-Hydroxyquinoline and its derivatives are effective corrosion inhibitors for metals because the nitrogen and oxygen atoms can coordinate strongly to metallic surfaces, forming a protective layer. researchgate.net The ester functionality of this compound could serve as an anchor point to graft the molecule onto polymer coatings, creating advanced anti-corrosion surfaces.

Preservatives and Antifouling Agents: The sulfate (B86663) and copper salts of 8HQ are used as industrial preservatives, disinfectants, and mildew inhibitors. hbmedipharm.com Given its expected antimicrobial and antifungal properties, this compound could be explored as a component in non-clinical preservative formulations or as an active ingredient in antifouling paints to prevent the growth of marine organisms on submerged structures.

Q & A

Basic: What are the common synthetic routes for methyl 8-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves constructing the quinoline core via methods like the Skraup or Friedländer reactions , which utilize substituted aromatic amines and α,β-unsaturated aldehydes or ketones . For example, condensation reactions under reflux with ethanol as a solvent are common for similar quinoline derivatives, where substituents like amino or methoxy groups are introduced at specific positions . Microwave-assisted synthesis has been shown to enhance reaction rates and yields (e.g., up to 20% improvement in similar quinoline esters) by optimizing dielectric heating . Key variables include solvent polarity, temperature control, and catalyst selection (e.g., acid catalysts for cyclization steps).

Basic: What functional groups in this compound dictate its reactivity in nucleophilic substitution or hydrolysis?

Answer:
The 8-hydroxy and 3-carboxylate groups are critical. The hydroxyl group at position 8 can act as a hydrogen-bond donor, influencing solubility and metal-chelation properties, while the ester group at position 3 is susceptible to hydrolysis under acidic or basic conditions . Substituents like methoxy or chloro groups (in analogous compounds) alter electronic effects, modulating reactivity—e.g., electron-withdrawing groups (Cl) increase electrophilicity at the quinoline core, facilitating nucleophilic attacks .

Advanced: How can researchers optimize regioselectivity during functionalization of the quinoline ring?

Answer:
Regioselectivity is controlled by directing groups and catalyst design . For example:

  • Protection/deprotection strategies : Temporarily blocking the 8-hydroxy group with acetyl or benzyl protecting agents prevents unwanted side reactions during ester modifications .
  • Metal-mediated catalysis : Palladium catalysts enable selective C-H activation at positions ortho to directing groups (e.g., carboxylates), as demonstrated in ethyl quinoline-3-carboxylate analogs .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, improving selectivity for positions 2 or 4 .

Advanced: How should researchers address contradictory bioactivity data in anticancer or antimicrobial assays?

Answer:
Contradictions often arise from substituent-dependent effects or assay-specific conditions . Methodological considerations include:

  • Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing methoxy with chloro) to isolate contributions to bioactivity .
  • Standardized assay protocols : Controlling variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Mechanistic validation : Using molecular docking to confirm interactions with targets (e.g., topoisomerase II) and comparing with fluorescence-based binding assays .

Basic: What analytical techniques are recommended for purity assessment and structural elucidation?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities in quinoline derivatives; retention times correlate with polarity differences from substituents .
  • NMR : 1^1H NMR confirms substitution patterns (e.g., singlet for methyl ester at δ 3.9–4.1 ppm) and hydroxyl proton exchange .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ for C12_{12}H11_{11}NO4_4: calc. 234.0766) and fragmentation pathways .

Advanced: What strategies mitigate stability issues during storage or biological testing?

Answer:

  • Light-sensitive degradation : Store in amber vials at 2–8°C; avoid prolonged exposure to UV light, which cleaves the ester group .
  • Hydrolysis prevention : Lyophilize stock solutions in anhydrous DMSO and use buffers (pH 6–8) to stabilize the carboxylate ester .
  • Metal chelation : Add EDTA (1 mM) to buffer solutions to prevent catalytic degradation by trace metal ions .

Advanced: How can computational modeling guide the design of this compound analogs?

Answer:

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for photodynamic therapy applications .
  • Molecular dynamics (MD) : Simulates ligand-receptor binding (e.g., with β-amyloid for Alzheimer’s studies) to assess thermodynamic stability and residence time .
  • QSAR models : Correlate substituent parameters (Hammett σ, logP) with bioactivity to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.